![molecular formula C25H29N3O5 B2869322 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1798618-65-1](/img/structure/B2869322.png)
5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as BDP, is a novel compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields of research. BDP belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
作用机制
The mechanism of action of 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB signaling pathways. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which exhibit unique optical and electrical properties. In biochemistry, this compound has been shown to interact with proteins and enzymes, which could lead to the development of new therapeutics.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In material science, this compound has been used to synthesize liquid crystals with unique optical and electrical properties. In biochemistry, this compound has been shown to interact with proteins and enzymes, which could lead to the development of new therapeutics.
实验室实验的优点和局限性
The advantages of using 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its unique chemical structure, which allows for the synthesis of functional materials and the development of new therapeutics. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents, which may limit its applications in certain fields of research.
未来方向
There are several future directions for the research of 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, including the development of new anticancer agents based on its chemical structure, the synthesis of new functional materials using this compound as a building block, and the identification of new protein targets for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
The synthesis of 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the condensation of 4-butoxybenzoylhydrazine with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a suitable coupling agent. The reaction yields this compound, which can be purified by column chromatography or recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of functional materials such as polymers and liquid crystals. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, which could lead to the development of new therapeutics.
属性
IUPAC Name |
(4-butoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-4-5-15-32-19-11-8-17(9-12-19)25(29)28-14-6-7-20(28)24-26-23(27-33-24)18-10-13-21(30-2)22(16-18)31-3/h8-13,16,20H,4-7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPEKBZCXTKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)
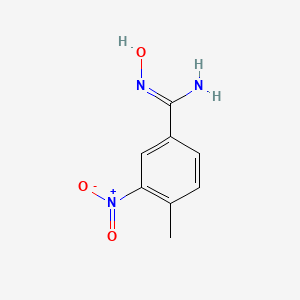


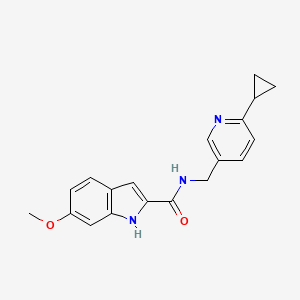

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)

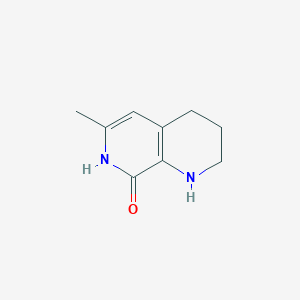
![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

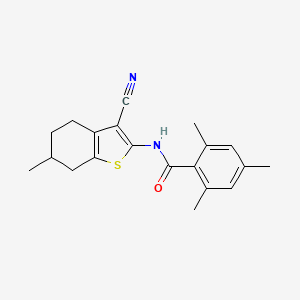
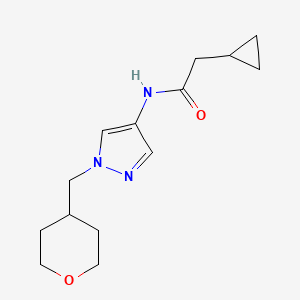
![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)